molecular formula C11H15NO2 B2412096 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid CAS No. 1342356-36-8

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

Cat. No. B2412096
CAS RN: 1342356-36-8
M. Wt: 193.246
InChI Key: ONSWIAWKVXLJQB-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1342356-36-8 . It has a molecular weight of 193.25 . The IUPAC name for this compound is 2-(1H-pyrrol-1-yl)cyclohexanecarboxylic acid .


Synthesis Analysis

The synthesis of pyrrole derivatives, which includes 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The InChI code for 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is 1S/C11H15NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14) .


Physical And Chemical Properties Analysis

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Complex Compounds

  • A study describes a four-component reaction involving cyclohexyl isocyanide and pyrrole, leading to the synthesis of complex compounds like 2-alkanoyloxy (or benzoyloxy)-3-[cyclohexylimino(1H-pyrrol-2-yl)methyl]succinates in good yields (Anary‐Abbasinejad & Anaraki-Ardakani, 2009).

Formation of Saturated Heterocycles

  • Saturated heterocycles, important in chemical syntheses, are prepared from reactions involving carboxylic acids like 4-oxopentanoic acid and cyclic amino alcohols. This process produces structures like 5H-Pyrrolo[1,2-a][3,1]benzoxazin-1(2H)-ones (Kivelä et al., 2003).

Photocyclization Studies

  • Photocyclization of substituted propenoic acid in a benzene-cyclohexane mixture yields compounds like phenanthro[2,1-b]thiophene-10-carboxylic acid. This demonstrates the potential of carboxylic acids in photochemical reactions (Tominagaxs et al., 1996).

Catalytic Applications

  • Carboxylic acid-derived copper polymers have been synthesized and applied in the oxidation of cyclohexane. These polymers demonstrate significant catalytic activities, particularly in ionic liquid mediums (Hazra et al., 2016).

Pyrolysis Studies

  • The pyrolysis of cyclohexane, a process relevant in energy and chemical industries, has been studied extensively. Research indicates that isomerization to 1-hexene is a dominant decomposition pathway, showcasing the role of cyclohexane derivatives in pyrolytic processes (Wang et al., 2012).

Synthesis of Pyrrole Derivatives

  • Research has shown the successful cyclization of pyrrolidinocarboxamide derivatives, leading to the formation of 1H,4H-pyrazolo[4,3-b]pyrrolizine derivatives. This highlights the utility of pyrrole-containing carboxylic acids in synthesizing heterocyclic systems (Massa et al., 1990).

Safety and Hazards

The safety information for 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Mechanism of Action

Mode of Action

A related study suggests that compounds with a similar structure may undergo c–c bond cleavage and new c–c and c–n bond formation . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the molecular structure.

Biochemical Pathways

The compound might be involved in the formation of new C–C and C–N bonds , which could potentially affect various biochemical pathways

Result of Action

Given the potential for C–C and C–N bond formation , it is plausible that the compound could induce structural changes at the molecular level, which could subsequently lead to cellular effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid, it is known that it is stored at a temperature of 4°C , suggesting that low temperatures may be necessary for its stability.

properties

IUPAC Name

2-pyrrol-1-ylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h3-4,7-10H,1-2,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSWIAWKVXLJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid

CAS RN

1342356-36-8
Record name 2-(1H-pyrrol-1-yl)cyclohexane-1-carboxylic acid
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